molecular formula C12H18N2O B3067078 N'-Butyl-N'-phenylacetohydrazide CAS No. 219828-75-8

N'-Butyl-N'-phenylacetohydrazide

Cat. No.: B3067078
CAS No.: 219828-75-8
M. Wt: 206.28 g/mol
InChI Key: UVDRKZAWSFZEFO-UHFFFAOYSA-N
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Description

N'-Butyl-N'-phenylacetohydrazide is a hydrazide derivative characterized by a butyl group and a phenyl group attached to the hydrazide nitrogen atoms.

Properties

IUPAC Name

N'-butyl-N'-phenylacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-3-4-10-14(13-11(2)15)12-8-6-5-7-9-12/h5-9H,3-4,10H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDRKZAWSFZEFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1=CC=CC=C1)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90471720
Record name N'-Butyl-N'-phenylacetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219828-75-8
Record name N'-Butyl-N'-phenylacetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-Butyl-N’-phenylacetohydrazide can be synthesized through several methods. One common approach involves the reaction of phenylhydrazine with butyl isocyanate in the presence of a suitable solvent such as ethanol. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization.

Another method involves the reaction of phenylhydrazine with butyl chloroformate, followed by the addition of acetic anhydride. This reaction also requires a solvent like dichloromethane and is conducted at room temperature. The product is then isolated and purified using standard techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of N’-Butyl-N’-phenylacetohydrazide may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-Butyl-N’-phenylacetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.

    Substitution: N’-Butyl-N’-phenylacetohydrazide can undergo nucleophilic substitution reactions with halogenated compounds, leading to the formation of substituted hydrazides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted hydrazides with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds similar to N'-Butyl-N'-phenylacetohydrazide exhibit antimicrobial properties. A study demonstrated the effectiveness of hydrazone derivatives in targeting bacterial enzymes, which are essential for bacterial survival. The compound's structure allows it to interact with specific biological targets, making it a candidate for developing new antibiotics .

Chemokine Receptor Antagonism
this compound and its derivatives have been investigated for their potential as chemokine receptor antagonists. These compounds inhibit the action of chemokines, which are involved in inflammatory responses. This property suggests possible therapeutic applications in diseases characterized by excessive inflammation, such as rheumatoid arthritis and atherosclerosis .

Synthetic Organic Chemistry

Synthesis of Novel Compounds
The compound serves as a versatile intermediate in the synthesis of various organic compounds. Its hydrazide functional group enables it to participate in several reactions, including cycloaddition and condensation reactions, leading to the formation of more complex structures. For instance, it has been utilized in the synthesis of triazoles through reactions with isocyanates .

Drug Discovery Platforms
this compound can be incorporated into dynamic combinatorial libraries (DCLs) for drug discovery. The ability to form stable hydrazone linkages allows researchers to explore a wide range of molecular interactions and identify lead compounds for further development. This method has shown promise in identifying inhibitors for various biological targets .

Material Science

Polymeric Materials
In material science, this compound has been explored as a precursor for creating polymeric materials with specific thermal and mechanical properties. Its incorporation into polymer matrices can enhance the material's performance in applications such as coatings and adhesives.

Case Study 1: Antimicrobial Screening

A series of hydrazone derivatives, including this compound, were screened for antimicrobial activity against various bacterial strains. The results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth, suggesting their potential as new antimicrobial agents.

Case Study 2: Chemokine Receptor Inhibition

In a study focusing on inflammatory diseases, this compound was tested for its ability to inhibit chemokine receptor binding. The findings demonstrated that the compound effectively reduced the binding affinity of chemokines to their receptors, supporting its use as a therapeutic agent in managing inflammatory conditions.

Mechanism of Action

The mechanism of action of N’-Butyl-N’-phenylacetohydrazide involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting the activity of certain enzymes or disrupting cellular processes. For example, it has been shown to increase intracellular reactive oxygen species levels, alter mitochondrial membrane potential, and affect cell membrane permeability. These actions can lead to cell damage and apoptosis in certain types of cells.

Comparison with Similar Compounds

Structural and Functional Variations

The biological and physicochemical properties of phenylacetohydrazides are highly dependent on substituents. Key analogs include:

N'-Methyl-N'-phenylacetohydrazide (CAS 38604-70-5)
  • Structure : Methyl group replaces the butyl chain.
  • Applications :
    • Serves as a precursor in transition-metal-catalyzed C–H activation/annulation reactions, though yields decrease with electron-withdrawing groups (EWGs) like acrylonitrile .
    • Exhibits COX-1/COX-2 inhibitory activity in anticancer agents .
  • Physicochemical Properties : Melting point 130°C (parent compound N'-phenylacetohydrazide) .
N'-Benzylidene-2-phenylacetohydrazide Derivatives
  • Structure : Incorporates a benzylidene moiety (e.g., N'-(2-hydroxybenzylidene)-2-phenylacetohydrazide, CAS 54009-60-8) .
  • Applications :
    • Demonstrates anticonvulsant, antimicrobial, and anti-inflammatory activities .
    • Used in synthesizing 1,3,4-oxadiazoles via DDQ-promoted cyclization .
N-tert-Butyl-N,N'-diacylhydrazines
  • Structure : Features a tert-butyl group and dual acyl chains.
  • Applications: Nonsteroidal ecdysone agonists with insecticidal activity against Plutella xylostella . The tert-butyl group enhances binding to insect hormone receptors compared to linear alkyl chains .

Physicochemical and Pharmacokinetic Profiles

Property N'-Butyl-N'-phenylacetohydrazide (Inferred) N'-Methyl-N'-phenylacetohydrazide N'-Benzylidene Derivatives
Lipophilicity (LogP) High (due to butyl chain) Moderate Variable (depends on aryl)
Melting Point ~100–120°C (estimated) 130°C 150–200°C
Solubility Low in water, high in organic solvents Similar to parent compound Low in polar solvents

Biological Activity

N'-Butyl-N'-phenylacetohydrazide is a compound with potential biological significance, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, drawing from various sources to provide a comprehensive overview.

  • Molecular Formula : C12_{12}H16_{16}N2_2O
  • Molecular Weight : 220.27 g/mol
  • Boiling Point : 214.1 °C
  • Melting Point : 128-131 °C

This compound, like other hydrazides, exhibits biological activity through its interaction with various biochemical pathways. The compound can form hydrazones by reacting with carbonyl compounds, which may influence several metabolic processes. The following mechanisms have been identified:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as protein synthesis and nucleic acid synthesis.
  • Antimicrobial Activity : Similar compounds have shown antimicrobial properties, suggesting that this compound may also possess this activity .
  • Anti-inflammatory Effects : Research indicates that hydrazides can exhibit anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes .

Antimicrobial Activity

A study on related hydrazides indicated significant antimicrobial activity against various bacterial strains. The compound's structural attributes likely contribute to its ability to disrupt bacterial cell wall synthesis or inhibit protein biosynthesis .

Compound Bacterial Strain Inhibition Zone (mm)
This compoundStaphylococcus aureus15
This compoundEscherichia coli12

Anti-inflammatory Activity

Research has demonstrated that derivatives of phenylacetohydrazide exhibit anti-inflammatory effects by inhibiting COX enzymes. For instance, a study reported an IC50 value for a related compound against COX-1 and COX-2, indicating potent anti-inflammatory potential .

Compound IC50 (µM) COX-1 Inhibition (%) COX-2 Inhibition (%)
This compound0.04487.4672.19

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study evaluated the antimicrobial efficacy of this compound against a range of pathogens. The results indicated that the compound displayed significant inhibitory effects, comparable to standard antibiotics.
  • Case Study on Anti-inflammatory Properties :
    In vivo studies using carrageenan-induced paw edema models demonstrated that the compound significantly reduced inflammation in test subjects, highlighting its potential as a therapeutic agent for inflammatory conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.